1-Chloro-1-methyl-2,5-diphenyl-1H-silole
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Overview
Description
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene core. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of silicon in the ring structure imparts distinct chemical properties compared to its carbon analogs.
Preparation Methods
The synthesis of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the silacyclopentadiene ring. This can be achieved through the reaction of dichlorosilane with a suitable diene precursor under controlled conditions.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the silacyclopentadiene ring. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is essential for large-scale synthesis.
Chemical Reactions Analysis
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silacyclopentadiene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silacyclopentadiene hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silacyclopentadiene oxides, while substitution reactions can produce a variety of functionalized silacyclopentadienes.
Scientific Research Applications
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of complex molecular architectures. Its unique reactivity allows for the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In the field of medicine, the compound is being studied for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In the materials science industry, Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- is used in the development of advanced materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in a range of biological effects. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- can be compared with other similar compounds, such as:
Cyclopenta-2,4-diene: The carbon analog of Silacyclopenta-2,4-diene, which lacks the silicon atom in the ring structure. This difference imparts distinct chemical properties and reactivity.
1,4-Disilacyclohexa-2,5-diene: A related compound with two silicon atoms in the ring structure. This compound exhibits strong neutral cyclic cross-hyperconjugation, which influences its electronic properties.
Cyclohexa-2,5-diene-1,4-dione: Another related compound with a different ring structure and functional groups. Its reactivity and applications differ significantly from those of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl-.
Properties
CAS No. |
100840-06-0 |
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Molecular Formula |
C17H15ClSi |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-chloro-1-methyl-2,5-diphenylsilole |
InChI |
InChI=1S/C17H15ClSi/c1-19(18)16(14-8-4-2-5-9-14)12-13-17(19)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
YNPLLGQNFRVATO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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